molecular formula C12H15ClN2O2 B12338400 Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate CAS No. 898227-94-6

Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B12338400
CAS No.: 898227-94-6
M. Wt: 254.71 g/mol
InChI Key: NSUHIYZMOIRJLJ-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 6-chloropyridinyl group and a methyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester typically involves the reaction of 6-chloropyridine-2-carboxylic acid with piperidine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The chlorine atom in the pyridinyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyridinyl derivatives.

Scientific Research Applications

4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, methyl ester
  • 4-Piperidinecarboxylic acid, 1-(4-chloro-2-pyridinyl)-, methyl ester
  • 4-Piperidinecarboxylic acid, 1-(6-bromo-2-pyridinyl)-, methyl ester

Uniqueness

4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester is unique due to the presence of the 6-chloropyridinyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

898227-94-6

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C12H15ClN2O2/c1-17-12(16)9-5-7-15(8-6-9)11-4-2-3-10(13)14-11/h2-4,9H,5-8H2,1H3

InChI Key

NSUHIYZMOIRJLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC(=CC=C2)Cl

Origin of Product

United States

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